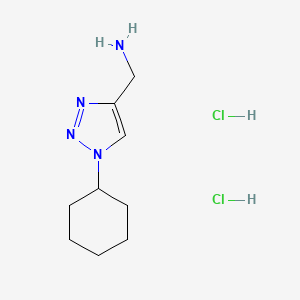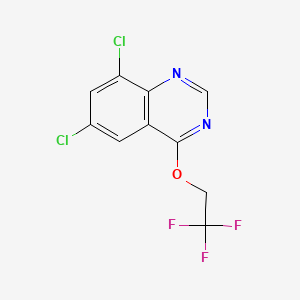
6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline is a chemical compound with the molecular formula C10H5Cl2F3N2O and a molecular weight of 297.06 g/mol It is characterized by the presence of two chlorine atoms, a trifluoroethoxy group, and a quinazoline core structure
Vorbereitungsmethoden
The synthesis of 6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 6,8-dichloroquinazoline with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced using suitable oxidizing or reducing agents. For example, oxidation can be achieved using agents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of diseases where quinazoline derivatives have shown promise.
Wirkmechanismus
The mechanism of action of 6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline can be compared with other quinazoline derivatives, such as:
6,8-Dichloroquinazoline: Lacks the trifluoroethoxy group, which may result in different chemical and biological properties.
4-(2,2,2-Trifluoroethoxy)quinazoline: Lacks the chlorine atoms, which can affect its reactivity and interactions with biological targets.
6,8-Difluoro-4-(2,2,2-trifluoroethoxy)quinazoline: Substitution of chlorine with fluorine atoms can lead to changes in electronic properties and reactivity.
Eigenschaften
Molekularformel |
C10H5Cl2F3N2O |
|---|---|
Molekulargewicht |
297.06 g/mol |
IUPAC-Name |
6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline |
InChI |
InChI=1S/C10H5Cl2F3N2O/c11-5-1-6-8(7(12)2-5)16-4-17-9(6)18-3-10(13,14)15/h1-2,4H,3H2 |
InChI-Schlüssel |
MBIOZCMTJBHJSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=NC=N2)OCC(F)(F)F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


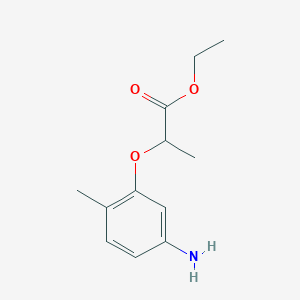
![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1-sulfonyl fluoride](/img/structure/B15318181.png)

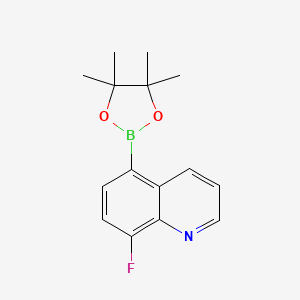
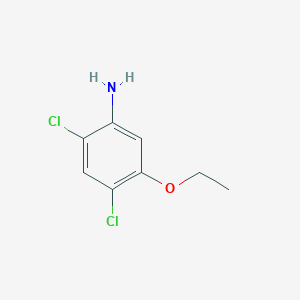
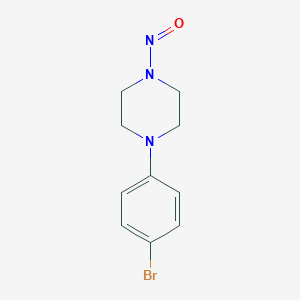
![6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B15318220.png)
![[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine](/img/structure/B15318225.png)
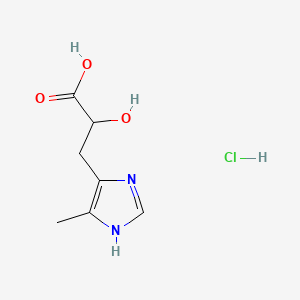

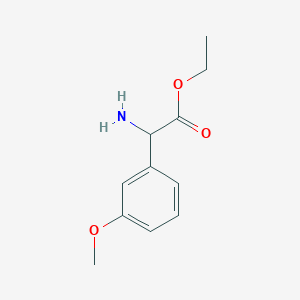
![Potassium (2-(tert-butoxycarbonyl)hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)trifluoroborate](/img/structure/B15318246.png)
